2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide is a synthetic organic compound that combines the structural features of adamantane and coumarin Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while coumarin is a fragrant organic chemical compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coumarin Derivative Preparation: Coumarin is modified to introduce a reactive group, such as a hydroxyl or carboxyl group.
Coupling Reaction: The adamantane derivative and the coumarin derivative are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the coumarin moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the coumarin moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the acetamide linkage.
Scientific Research Applications
Chemistry
In chemistry, 2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-YL)acetamide: Lacks the coumarin moiety, making it less versatile in terms of chemical reactivity.
N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide: Lacks the adamantane moiety, resulting in different physical and chemical properties.
Uniqueness
2-(Adamantan-1-YL)-N-(4-hydroxy-2-oxo-2H-chromen-3-YL)acetamide is unique due to the combination of the adamantane and coumarin moieties. This dual structure imparts a range of chemical and biological properties that are not observed in the individual components. The rigidity of the adamantane moiety combined with the reactivity of the coumarin moiety makes this compound particularly interesting for various applications.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-hydroxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c23-17(11-21-8-12-5-13(9-21)7-14(6-12)10-21)22-18-19(24)15-3-1-2-4-16(15)26-20(18)25/h1-4,12-14,24H,5-11H2,(H,22,23) |
InChI Key |
CJPACTUIIXXXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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